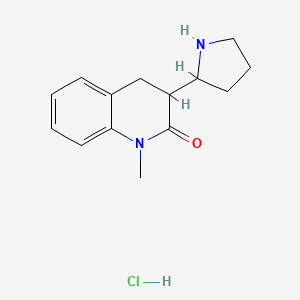
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is a complex organic compound that features a pyrrolidine ring fused to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine ring, followed by its fusion with a quinoline derivative through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate for treating various diseases.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the quinoline structure.
Quinolin-2-one: Contains the quinoline structure but lacks the pyrrolidine ring.
Pyrrolizines: Similar in structure but with different ring fusion patterns.
Uniqueness
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinoline structures. This unique combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
1-methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-13-7-3-2-5-10(13)9-11(14(16)17)12-6-4-8-15-12;/h2-3,5,7,11-12,15H,4,6,8-9H2,1H3;1H |
InChI 键 |
GULAJVDXIRCADH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2CC(C1=O)C3CCCN3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


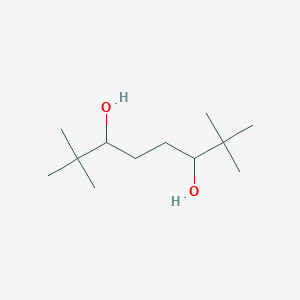
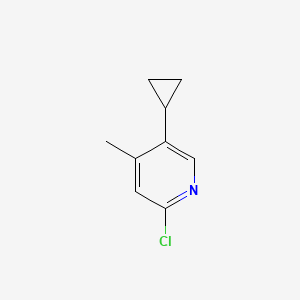

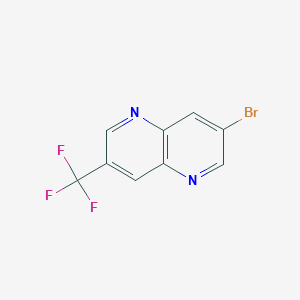

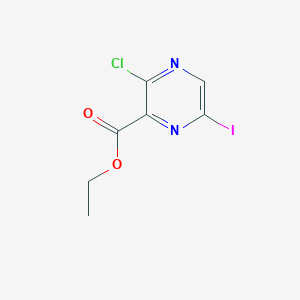
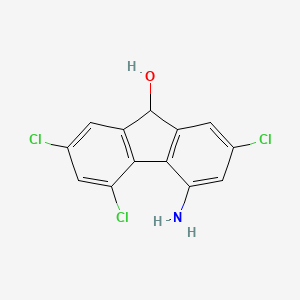
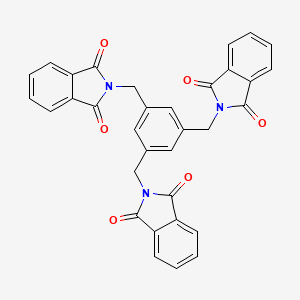
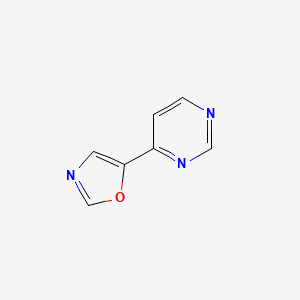
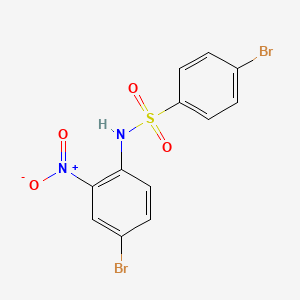
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
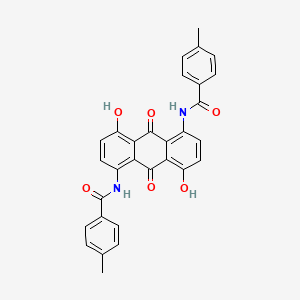
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

